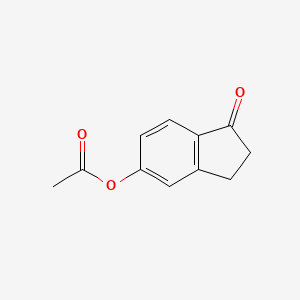
(1-oxo-2,3-dihydroinden-5-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1-oxo-2,3-dihydroinden-5-yl) acetate is an organic compound that belongs to the class of esters. Esters are commonly derived from carboxylic acids and alcohols. This compound features an indan-5-yl group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an acetic acid ester moiety. The presence of the indan-5-yl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 1-oxo-indan-5-yl ester typically involves the esterification of acetic acid with 1-oxo-indan-5-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 1-oxo-indan-5-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the yield and purity of the product.
化学反応の分析
Types of Reactions
(1-oxo-2,3-dihydroinden-5-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 1-oxo-indan-5-ol in the presence of water and an acid or base catalyst.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: Acetic acid and 1-oxo-indan-5-ol.
Reduction: 1-oxo-indan-5-yl alcohol.
Oxidation: Various carboxylic acids and oxidized derivatives.
科学的研究の応用
Chemical Synthesis
Role as an Intermediate:
(1-oxo-2,3-dihydroinden-5-yl) acetate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it valuable in the production of pharmaceuticals and specialty chemicals. The compound can undergo reactions such as hydrolysis, reduction, and oxidation, facilitating the creation of diverse derivatives.
| Reaction Type | Products |
|---|---|
| Hydrolysis | Acetic acid and 1-oxo-indan-5-ol |
| Reduction | 1-oxo-indan-5-yl alcohol |
| Oxidation | Various carboxylic acids and oxidized derivatives |
Biological Applications
Potential Biological Activities:
Research indicates that this compound may exhibit various biological activities. Studies have explored its interactions with biomolecules, suggesting potential therapeutic properties. For instance, the compound's ability to undergo hydrolysis could lead to the release of biologically active metabolites that interact with enzymes and receptors in cellular systems.
Case Study:
A study published in Nature examined the biological implications of indanone derivatives similar to this compound. The findings suggested that these compounds could influence cellular processes and signaling pathways through their interactions with specific molecular targets .
Medicinal Chemistry
Drug Development:
The compound is being investigated for its potential use in drug development due to its structural characteristics that may allow it to serve as a precursor for various therapeutic agents. Its derivatives have shown promise in treating conditions related to inflammation and metabolic disorders.
Case Study:
In a patent application concerning nitric oxide enhancing diuretic compounds, derivatives of this compound were identified as potential candidates for further development due to their pharmacological properties .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the synthesis of specialty chemicals. The compound's ability to act as a versatile building block makes it suitable for producing dyes, pigments, and other materials used in various applications.
Synthesis Methodologies:
The industrial synthesis often involves optimized reaction conditions using solid acid catalysts to enhance efficiency and yield. Continuous flow processes are employed for large-scale production, ensuring high purity and consistency of the final product.
作用機序
The mechanism of action of acetic acid 1-oxo-indan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 1-oxo-indan-5-ol, which may interact with enzymes and receptors in biological systems. The indan-5-yl group can also participate in various biochemical reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indan-1-acetic acid: A related compound with a different substitution pattern on the indan ring.
Indan-5-ol: The alcohol precursor used in the synthesis of acetic acid 1-oxo-indan-5-yl ester.
Uniqueness
(1-oxo-2,3-dihydroinden-5-yl) acetate is unique due to its specific ester linkage and the presence of the indan-5-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
(1-oxo-2,3-dihydroinden-5-yl) acetate |
InChI |
InChI=1S/C11H10O3/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(10)13/h3-4,6H,2,5H2,1H3 |
InChIキー |
RDJNTWACBNPZJI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)CC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














